molecular formula C9H12ClNO B13495377 (2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride

(2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride

Cat. No.: B13495377
M. Wt: 185.65 g/mol
InChI Key: ZIVSZBMXAXWSME-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an amine, followed by cyclization to form the benzofuran ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as crystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-4-carboxaldehyde, while reduction could produce benzofuran-4-ylmethanol.

Scientific Research Applications

(2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C9H11ClN. Its structure features a benzofuran moiety, which is known for various biological activities. The hydrochloride salt form enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It has been shown to act as an agonist for certain serotonin receptors, particularly the 5-HT_2C receptor, which plays a significant role in mood regulation and appetite control . Additionally, its structural similarity to other bioactive compounds suggests potential interactions with cannabinoid receptors, which are involved in pain modulation and inflammation .

1. Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. Studies have shown that various substituted benzofuran compounds possess potent antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans. The presence of halogen or hydroxyl substituents at specific positions on the benzofuran ring enhances this activity .

CompoundActivity TypeTarget OrganismInhibition Zone (mm)
21dAntibacterialS. aureus23
22aAntifungalC. albicans24

2. Analgesic Effects

In vivo studies have demonstrated that this compound exhibits analgesic properties in models of neuropathic pain. It has been shown to reduce pain behaviors in rat models without affecting locomotor function, indicating a selective action on pain pathways .

3. Neuroprotective Effects

The compound's ability to modulate serotonin receptors suggests potential neuroprotective effects. It may help in conditions like depression and anxiety by enhancing serotonergic signaling .

Case Studies

Several studies have explored the pharmacological profile of benzofuran derivatives:

  • Study on Neuropathic Pain : A study involving the administration of this compound in a rat model showed significant pain relief comparable to established analgesics. The effects were selectively blocked by a CB_2 receptor antagonist, suggesting a targeted mechanism .
  • Antimicrobial Efficacy : In another study, derivatives were tested against various bacterial strains, showing that modifications at the 4-position significantly improved antimicrobial activity. Compounds with halogen substituents displayed the highest efficacy against E. coli and K. pneumoniae .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-4-ylmethanamine;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-3H,4-6,10H2;1H

InChI Key

ZIVSZBMXAXWSME-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C21)CN.Cl

Origin of Product

United States

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